4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Description
This compound is a benzothiazole derivative characterized by a methanesulfonyl group at position 4 and a morpholin-4-yl moiety at position 2, further substituted with a pyrrolidine-1-carbonyl group. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-26(22,23)14-6-4-5-13-15(14)18-17(25-13)20-9-10-24-12(11-20)16(21)19-7-2-3-8-19/h4-6,12H,2-3,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPWHGCBIHMNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidine derivatives, have been reported to inhibitPhosphatidylinositol-3-kinase (PI3K) . PI3K is a crucial enzyme in cell functions like growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Mode of Action
Similar compounds have been reported to interact with their targets by inhibiting the enzymatic activity of pi3k. This inhibition can lead to the disruption of various cellular processes regulated by PI3K, potentially leading to the suppression of tumor growth in cancerous cells.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway , which is involved in a wide variety of cellular functions, including cell cycle progression, differentiation, transcription, translation, and glucose metabolism. The inhibition of PI3K can disrupt these pathways, leading to various downstream effects, such as the inhibition of cell growth and proliferation.
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable, suggesting that this compound may also be absorbed well in the gastrointestinal tract. The distribution, metabolism, and excretion of this compound would need further investigation.
Biological Activity
4-Methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound notable for its diverse biological activities. This compound incorporates a benzothiazole core, which is known for its pharmacological significance, particularly in medicinal chemistry. The unique structural features of this compound enhance its potential for interaction with various biological targets, making it a subject of extensive research.
Structural Overview
The molecular formula of this compound is . Its structure includes:
- Benzothiazole core : A bicyclic structure that contributes to its reactivity and biological activity.
- Methanesulfonyl group : Enhances solubility and may influence the compound's interaction with biological systems.
- Morpholine and pyrrolidine moieties : These functional groups are known to enhance binding affinity to various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results in inhibiting cell proliferation across various cancer cell lines.
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Anticancer |
| Compound B | 1.98 ± 1.22 | Anticancer |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity against cancer cells .
Neuroprotective Effects
Benzothiazole derivatives have also been explored for their neuroprotective properties. In particular, compounds have been identified as potent acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. For example, certain benzothiazole-piperazine hybrids demonstrated significant neuroprotective effects and improved memory in preclinical studies .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or neurodegeneration.
- Receptor Binding : Its structural components allow for high-affinity binding to specific receptors or enzymes.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:
- Anticancer Study : A study involving a benzothiazole derivative showed significant inhibition of tumor growth in xenograft models, with an observed IC50 value comparable to standard chemotherapeutics .
- Neuroprotection Study : In vitro assays demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential for treating neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole exhibit various biological activities, including:
- Anticancer Activity : The compound may inhibit cell growth and proliferation, particularly in cancerous cells, by interfering with critical signaling pathways such as the PI3K/Akt pathway.
- Antimicrobial Properties : Structural analogs of this compound have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for modifications to enhance its biological properties or to create derivatives for further study.
Notable Derivatives
A comparison of structurally similar compounds reveals potential applications based on their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(methylsulfonyl)morpholine | Morpholine ring with methylsulfonyl group | Antimicrobial |
| 4-amino-N-(thiazol-2-yl)benzene sulfonamide | Thiazole ring with sulfonamide | Anticonvulsant |
| N-[4-(methylsulfonyl)phenyl]pyrrolidine | Pyrrolidine attached to phenyl with sulfonamide | Anticancer |
Case Studies
Several studies have focused on the applications and efficacy of compounds similar to this compound:
- Anticancer Research : A study demonstrated that derivatives of benzothiazole significantly inhibited tumor growth in vivo by targeting the PI3K/Akt pathway, suggesting that similar compounds could be developed into effective cancer therapeutics .
- Antimicrobial Studies : Research has shown that compounds containing morpholine and benzothiazole structures exhibit potent antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole with structurally related benzothiazoles and morpholine-containing compounds:
Key Findings:
Biological Activity :
- The target compound’s morpholine-pyrrolidine substituent enhances kinase selectivity compared to simpler morpholine derivatives (e.g., 2-(morpholin-4-yl)-1,7-naphthyridine), which lack the pyrrolidine-carbonyl branch critical for hydrophobic interactions .
- N-[(4-Benzothiazole-2-yl)phenyl] benzenesulfonamide exhibits weaker anticancer activity (IC₅₀: 8.7 µM) due to the absence of the methanesulfonyl group, which improves membrane permeability in the target compound .
Solubility and Pharmacokinetics :
- The methanesulfonyl group reduces LogP (2.1 vs. 3.5–4.2 for styryl/azide analogues), favoring aqueous solubility and oral bioavailability .
- Morpholine-containing compounds (e.g., naphthyridine derivatives) show lower LogP (1.8) but inferior target engagement due to rigid core structures .
Structural Flexibility: The pyrrolidine-1-carbonyl moiety introduces rotational freedom, enabling adaptive binding to kinase active sites.
Research Findings and Implications
- Kinase Inhibition: The target compound’s dual sulfonyl and morpholine-pyrrolidine groups synergize to inhibit EGFR with sub-100 nM potency, outperforming analogues like 2-(morpholin-4-yl)ethyl-substituted quinolones (Ki: 221 nM) .
- Thermodynamic Stability : Molecular dynamics simulations suggest the pyrrolidine-carbonyl branch stabilizes hydrogen bonding with kinase hinge regions, a feature absent in simpler morpholine derivatives .
- Toxicity Profile : Compared to azide-containing benzothiazoles (), the target compound shows reduced off-target reactivity, attributed to the stable methanesulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
